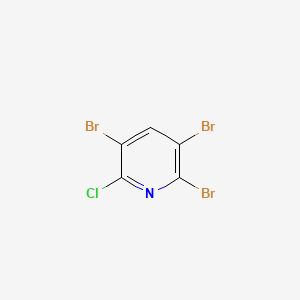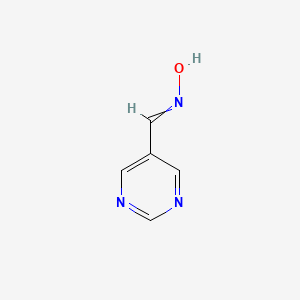![molecular formula C16H14N2O2 B14773354 Ethyl 6-amino-4'-cyano-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14773354.png)
Ethyl 6-amino-4'-cyano-[1,1'-biphenyl]-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-amino-4’-cyano-[1,1’-biphenyl]-3-carboxylate is a complex organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an ethyl ester group, an amino group, a cyano group, and a carboxylate group attached to a biphenyl backbone. The unique arrangement of these functional groups imparts distinct chemical properties and reactivity to the compound, making it a valuable entity in various scientific and industrial applications.
Métodos De Preparación
The synthesis of Ethyl 6-amino-4’-cyano-[1,1’-biphenyl]-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of substituted aryl amines with ethyl cyanoacetate under specific conditions. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the desired biphenyl derivative. Industrial production methods often employ solvent-free conditions or the use of catalysts to enhance the reaction efficiency and yield .
Análisis De Reacciones Químicas
Ethyl 6-amino-4’-cyano-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group or reduce other functional groups present in the molecule.
Condensation: The active hydrogen atoms on the amino and cyano groups can participate in condensation reactions to form heterocyclic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 6-amino-4’-cyano-[1,1’-biphenyl]-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 6-amino-4’-cyano-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the cyano group can participate in hydrogen bonding or electrostatic interactions, while the amino group can form covalent bonds with target molecules. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Ethyl 6-amino-4’-cyano-[1,1’-biphenyl]-3-carboxylate can be compared with other biphenyl derivatives, such as:
6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazole derivatives: These compounds share similar functional groups but differ in their ring structures and reactivity.
Pyrrolone and pyrrolidinone derivatives: These compounds also contain nitrogen and cyano groups but have different core structures and biological activities
Propiedades
Fórmula molecular |
C16H14N2O2 |
|---|---|
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
ethyl 4-amino-3-(4-cyanophenyl)benzoate |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)13-7-8-15(18)14(9-13)12-5-3-11(10-17)4-6-12/h3-9H,2,18H2,1H3 |
Clave InChI |
LZSLSTRVWDRADN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)N)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-piperidin-4-yl-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B14773279.png)

![benzyl N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14773289.png)

![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B14773295.png)
![tert-butyl N-[1-(N-benzyloxycarbonylcarbamimidoyl)-2-oxo-3-piperidyl]carbamate](/img/structure/B14773296.png)




![tert-butyl (3aR)-3a-(hydroxymethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate](/img/structure/B14773337.png)


